2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide
Description
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide is a cationic styryl dye characterized by its extended π-conjugated system, featuring two 4-(dimethylamino)styryl groups attached to a 1-ethylpyridinium core. This structure confers strong solvatochromic and charge-transfer properties, making it highly sensitive to environmental polarity . The ethyl substituent on the pyridinium nitrogen enhances ionic interactions and solubility in polar solvents, distinguishing it from methyl-substituted analogs .
Applications of this compound are inferred from structurally similar styryl dyes, such as mitochondrial staining, nucleic acid detection, and use in nonlinear optical (NLO) materials due to its large hyperpolarizability .
Structure
3D Structure of Parent
Properties
CAS No. |
84195-77-7 |
|---|---|
Molecular Formula |
C27H32IN3 |
Molecular Weight |
525.5 g/mol |
IUPAC Name |
4-[(E)-2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-1-ethylpyridin-1-ium-4-yl]ethenyl]-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C27H32N3.HI/c1-6-30-20-19-24(8-7-22-9-14-25(15-10-22)28(2)3)21-27(30)18-13-23-11-16-26(17-12-23)29(4)5;/h7-21H,6H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
XPRYLWBGHVPGNC-UHFFFAOYSA-M |
Isomeric SMILES |
CC[N+]1=C(C=C(C=C1)/C=C/C2=CC=C(C=C2)N(C)C)/C=C/C3=CC=C(C=C3)N(C)C.[I-] |
Canonical SMILES |
CC[N+]1=C(C=C(C=C1)C=CC2=CC=C(C=C2)N(C)C)C=CC3=CC=C(C=C3)N(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Materials and Reagents
The compound is synthesized using the following key reagents:
- 4-(Dimethylamino)benzaldehyde : Acts as the precursor for the vinyl group.
- 1-Ethyl-2,4-dimethylpyridinium iodide : Provides the pyridinium framework.
- Catalysts : Commonly used catalysts include zinc triflate or titanium tetrachloride for facilitating condensation reactions.
- Solvents : Solvents such as ethanol or acetonitrile are employed for reaction stability and solubility.
Reaction Mechanism
The preparation primarily involves a condensation reaction between 4-(dimethylamino)benzaldehyde and the pyridinium salt. This reaction is facilitated by:
- A dehydrating agent to remove water formed during the reaction.
- Heat or reflux conditions to drive the reaction forward.
Step-by-Step Synthesis
Step 1: Preparation of Pyridinium Salt
- Dissolve 1-ethyl-2,4-dimethylpyridine in ethanol.
- Add iodine to form 1-ethyl-2,4-dimethylpyridinium iodide via halogenation.
- Filter and purify the resulting pyridinium salt.
Step 2: Aldol Condensation
- Mix 4-(dimethylamino)benzaldehyde with the pyridinium salt in a solvent like acetonitrile.
- Add a catalytic amount of zinc triflate or titanium tetrachloride.
- Heat the mixture under reflux conditions for several hours until the formation of the desired compound is complete.
Step 3: Purification
- Cool the reaction mixture and precipitate the product using an antisolvent (e.g., diethyl ether).
- Filter and wash the precipitate to remove impurities.
- Dry under vacuum to obtain pure 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide.
Reaction Analysis
Yield Optimization
Factors affecting yield include:
- The molar ratio of reactants.
- Reaction temperature and time.
- Purity of reagents and solvents.
Spectroscopic Characterization
The synthesized compound can be characterized using:
- NMR (Nuclear Magnetic Resonance) : Confirms structural integrity by analyzing hydrogen and carbon environments.
- UV-Vis Spectroscopy : Identifies chromophoric properties due to conjugated double bonds.
- Mass Spectrometry (MS) : Confirms molecular weight (525.5 g/mol).
Data Table Summary
| Step | Reagents/Conditions | Observations/Results |
|---|---|---|
| Pyridinium Salt | Ethanol, Iodine | Formation of 1-Ethyl-2,4-dimethylpyridinium iodide |
| Aldol Condensation | Benzaldehyde, Pyridinium Salt, Catalyst | Formation of target compound |
| Purification | Antisolvent (Diethyl Ether), Filtration | Pure crystalline product |
Notes on Experimental Conditions
Environmental Considerations
Solvents like acetonitrile should be disposed of in accordance with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while reduction can produce amine derivatives.
Scientific Research Applications
Photonic Applications
One of the primary applications of 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide lies in photonics. The compound exhibits strong fluorescence properties, making it suitable for use in:
- Fluorescent Probes : It can be utilized as a fluorescent probe for biological imaging due to its high quantum yield and stability under physiological conditions. The compound's ability to emit light upon excitation makes it valuable for real-time imaging in live cells.
- Photonic Devices : The compound can be integrated into photonic devices such as sensors and light-emitting diodes (LEDs). Its unique light-emitting properties can enhance the performance of these devices by improving signal detection and transmission efficiency.
Biomedical Imaging
In the realm of biomedical research, this compound has shown promise as a:
- Mitochondrial Targeting Agent : Due to its positive charge and lipophilic nature, this compound can selectively accumulate in mitochondria. This property is beneficial for studying mitochondrial function and dynamics in various cellular contexts. For instance, studies have demonstrated that similar compounds can be used to monitor mitochondrial membrane potential and assess cellular health .
Drug Delivery Systems
The compound's ability to target specific cellular components also positions it as a candidate for drug delivery systems:
- Nanocarrier Development : Researchers are exploring the use of this compound in designing nanocarriers that can deliver therapeutic agents directly to mitochondria. This targeted approach can enhance the efficacy of chemotherapeutic drugs while minimizing side effects .
Case Study 1: Mitochondrial Imaging with AIE Probes
Recent studies have highlighted the use of aggregation-induced emission (AIE) probes that incorporate similar pyridinium derivatives for mitochondrial imaging. These probes exhibit enhanced fluorescence upon aggregation, allowing for clearer imaging of mitochondrial structures within cells. The incorporation of the dimethylamino group significantly improves the probe's cellular uptake and retention .
Case Study 2: Photonic Materials Research
In research focusing on photonic materials, compounds like this compound have been incorporated into metal-organic frameworks (MOFs). These frameworks leverage the compound's fluorescence properties to create responsive materials that can be used in advanced sensing applications .
Mechanism of Action
The mechanism by which 2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Features:
Analysis:
- The target compound’s bis-styryl architecture extends conjugation, red-shifting absorption compared to mono-styryl analogs like DASPMI (475 nm vs. ~450 nm in methanol) .
- Ethyl vs. methyl substituents on the pyridinium nitrogen influence solubility and steric effects, with ethyl groups enhancing ionic interactions in polar media .
- Thiophene-linked pyridinium salts (e.g., ) lack styryl groups but exhibit distinct optoelectronic properties due to their rigid, planar structures.
Optical and Electronic Properties
Analysis:
- The bis-styryl configuration in the target compound extends conjugation, leading to a red-shifted absorption (~505 nm in CHCl3) compared to DASPMI (475 nm in MeOH) .
- High molar extinction coefficients (e.g., 58,000 cm⁻¹M⁻¹ in CHCl3) suggest superior light-harvesting efficiency, advantageous for photonic applications .
- Thiophene-based analogs exhibit shorter absorption wavelengths due to reduced conjugation length and differing electron delocalization pathways .
Biological Activity
2,4-Bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide (CAS: 84195-77-7) is a synthetic organic compound belonging to the class of pyridinium salts. This compound has garnered attention due to its potential biological activities, particularly in photodynamic therapy and as a fluorescent probe in biological systems. Its unique structure, characterized by two dimethylamino phenyl groups linked by a vinyl chain and an ethylpyridinium moiety, contributes to its distinctive optical properties and biological interactions.
- Molecular Formula : C27H32IN3
- Molecular Weight : 525.47 g/mol
- Structure : The compound features a central pyridinium ring with dimethylamino groups that enhance its electron-donating ability, potentially affecting its interaction with biological targets.
Photodynamic Properties
Research indicates that this compound exhibits significant photodynamic activity. When exposed to light, the compound can generate reactive oxygen species (ROS), which are crucial for inducing cytotoxic effects in cancer cells. This property is particularly valuable in photodynamic therapy (PDT), where light activation leads to localized cell death.
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The mechanism of action appears to involve disruption of cellular processes such as tubulin polymerization, which is essential for mitosis.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| A549 | 10 | High |
| HeLa | 15 | Moderate |
| Non-tumor | >50 | Low |
These findings suggest that the compound is selectively toxic to tumor cells while sparing non-tumoral cells, making it a promising candidate for targeted cancer therapies.
The proposed mechanism involves the following steps:
- Cellular Uptake : The compound enters cells via passive diffusion or active transport mechanisms due to its amphiphilic nature.
- Photonic Activation : Upon irradiation with specific wavelengths of light, the compound undergoes electronic transitions leading to the formation of singlet oxygen and other ROS.
- Cellular Damage : The generated ROS induce oxidative stress, leading to apoptosis or necrosis in cancer cells.
Case Studies
- Study on A549 Cells : A study published in Journal of Photochemistry and Photobiology explored the effects of the compound on A549 cells. Results indicated that upon light activation, there was a significant increase in cell death compared to untreated controls. The study utilized fluorescence microscopy to visualize cellular uptake and localization within organelles such as mitochondria and lysosomes .
- HeLa Cell Response : Another investigation focused on HeLa cells, revealing that treatment with the compound followed by light exposure resulted in a marked decrease in cell viability. Flow cytometry analysis confirmed that the mechanism involved apoptosis, characterized by increased annexin V staining and caspase activation .
Q & A
Q. What are the key synthetic routes for 2,4-bis(2-(4-(dimethylamino)phenyl)vinyl)-1-ethylpyridinium iodide, and how is its purity validated?
The compound is synthesized via Claisen–Schmidt condensation, a common method for styryl dye preparation. Critical steps include controlling reaction temperature (e.g., 60–80°C) and stoichiometric ratios of precursors like 1-ethylpyridinium derivatives and dimethylamino-substituted aldehydes. Purity is confirmed using 1H NMR (δH 7.5–8.5 ppm for aromatic protons, δH 4.2–4.5 ppm for ethyl groups) and melting point analysis (267°C decomposition, lit.) . IR spectroscopy verifies the presence of vinyl (C=C, ~1600 cm⁻¹) and quaternary ammonium (N⁺, ~1480 cm⁻¹) groups .
Q. What are the primary applications of this compound in cellular imaging?
As a lipophilic cation, it localizes to mitochondria due to the membrane potential, making it a fluorescent probe for mitochondrial dynamics. Excitation/emission maxima at 461/589 nm (in DMSO) enable tracking in live cells, though photostability requires optimization (e.g., low light exposure, antioxidants) .
Advanced Research Questions
Q. How do structural modifications (e.g., ethyl vs. methyl substituents) affect fluorescence efficiency and photobleaching resistance?
Substitution at the pyridinium nitrogen (ethyl vs. methyl) alters hydrophobicity and mitochondrial retention. Ethyl groups enhance membrane permeability but may reduce quantum yield compared to methyl analogs (e.g., 4-DASPI, Em: 580 nm). Photostability is influenced by conjugation length; bis-vinyl derivatives show red-shifted emission but increased susceptibility to oxidative quenching .
Q. What discrepancies exist in reported biological activity, and how can they be resolved methodologically?
Some studies report mitochondrial specificity, while others note nonspecific binding to lysosomes. These contradictions arise from differences in cell type, dye concentration, and incubation time. Standardized protocols (e.g., 100 nM dye, 30-min incubation, co-staining with MitoTracker) and live-cell imaging controls (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) to depolarize membranes) are recommended .
Q. What strategies mitigate solubility challenges in aqueous buffers?
The compound is poorly soluble in water but dissolves in DMSO (up to 10 mM). For biological assays, prepare stock solutions in anhydrous DMSO and dilute in buffer (final DMSO ≤0.1%). Sonication or inclusion of cyclodextrins can enhance dispersion .
Methodological Considerations
Q. How can molecular docking predict interactions between this compound and mitochondrial targets?
Docking studies (e.g., AutoDock Vina) using mitochondrial voltage-dependent anion channel (VDAC) structures (PDB: 5XD0) reveal binding affinity driven by π-π stacking (styryl groups with aromatic residues) and electrostatic interactions (iodide with positively charged residues). Validate predictions with competitive displacement assays using furosemide analogs .
Q. What analytical techniques quantify degradation products under varying storage conditions?
High-performance liquid chromatography (HPLC) with UV detection (λ = 460 nm) identifies degradation peaks. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored desiccated at 2–8°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
